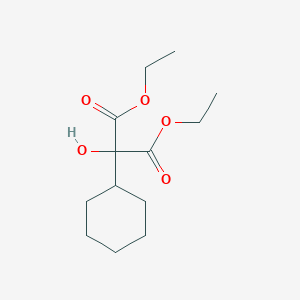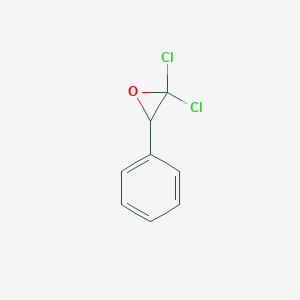
2,2-Dichloro-3-phenyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its two chlorine atoms and a phenyl group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dichloro-3-phenyloxirane can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide. The reaction proceeds under mild conditions and yields the desired epoxide.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of styrene oxide. This process requires controlled reaction conditions to ensure the selective addition of chlorine atoms to the oxirane ring without affecting the phenyl group.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3-phenyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form 2-chloro-3-phenyloxirane or 3-phenyloxirane.
Oxidation: Oxidative cleavage of the oxirane ring can yield phenylglyoxal or other related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Major Products
Nucleophilic Substitution: Substituted phenyl oxiranes.
Reduction: Partially or fully dechlorinated oxiranes.
Oxidation: Phenylglyoxal and related aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-phenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-phenyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. The presence of chlorine atoms enhances the electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene Oxide: Lacks chlorine atoms, making it less reactive.
2-Chloro-3-phenyloxirane: Contains only one chlorine atom, resulting in different reactivity.
3-Phenyloxirane: No chlorine atoms, leading to lower electrophilicity.
Uniqueness
2,2-Dichloro-3-phenyloxirane is unique due to its dual chlorine substitution, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering diverse reactivity patterns for the formation of complex molecules.
Eigenschaften
CAS-Nummer |
54376-20-4 |
|---|---|
Molekularformel |
C8H6Cl2O |
Molekulargewicht |
189.04 g/mol |
IUPAC-Name |
2,2-dichloro-3-phenyloxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7(11-8)6-4-2-1-3-5-6/h1-5,7H |
InChI-Schlüssel |
KKFZNBVWTDQFIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


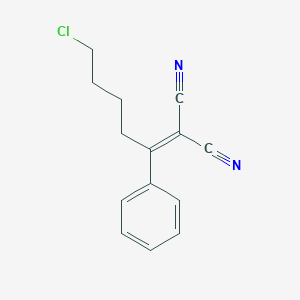


![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
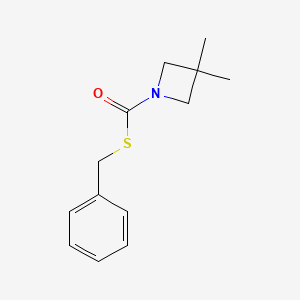
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
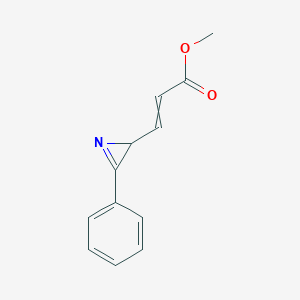
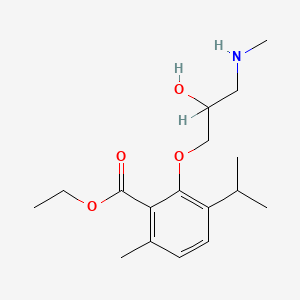
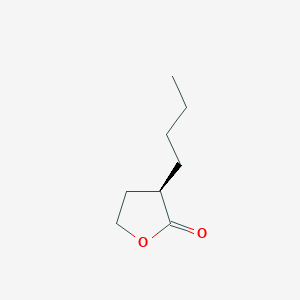
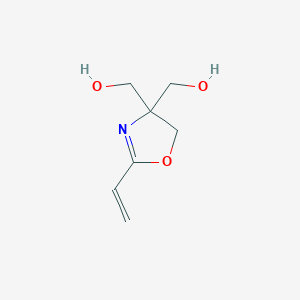
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
